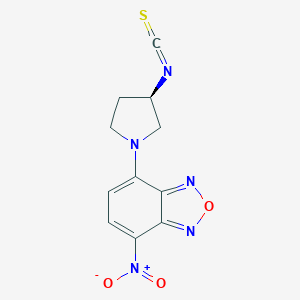![molecular formula C11H13NO2S B069568 2-(2-Hydroxy-2-methylpropyl)benzo[d]thiazol-7-ol CAS No. 163299-26-1](/img/structure/B69568.png)
2-(2-Hydroxy-2-methylpropyl)benzo[d]thiazol-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzothiazoleethanol,7-hydroxy-alpha,alpha-dimethyl-(9CI) is a chemical compound with the molecular formula C11H13NO2S and a molecular weight of 223.29 g/mol. This compound belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. Benzothiazoles are known for their diverse biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzothiazole derivatives, including 2-Benzothiazoleethanol,7-hydroxy-alpha,alpha-dimethyl-(9CI), can be achieved through various methods. One common approach involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Another method includes the cyclization of thioamide or carbon dioxide (CO2) as raw materials . These reactions typically require specific catalysts and reaction conditions to achieve high yields and purity.
Industrial Production Methods: Industrial production of benzothiazole derivatives often involves large-scale synthesis using optimized reaction conditions and catalysts. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process. Sustainable methods, such as the use of phosphine-free Mn(I) complexes for dehydrogenative coupling reactions, have been developed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Benzothiazoleethanol,7-hydroxy-alpha,alpha-dimethyl-(9CI) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions.
Common Reagents and Conditions: Common reagents used in the reactions of benzothiazole derivatives include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of 2-Benzothiazoleethanol,7-hydroxy-alpha,alpha-dimethyl-(9CI) depend on the specific reaction and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may result in the formation of various substituted benzothiazole derivatives.
Scientific Research Applications
2-Benzothiazoleethanol,7-hydroxy-alpha,alpha-dimethyl-(9CI) has a wide range of scientific research applications due to its unique chemical structure and properties. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, benzothiazole derivatives are investigated for their potential as anti-cancer, anti-bacterial, anti-viral, and anti-inflammatory agents . Additionally, these compounds are used in the development of fluorescent probes, imaging agents, and enzyme inhibitors .
Mechanism of Action
The mechanism of action of 2-Benzothiazoleethanol,7-hydroxy-alpha,alpha-dimethyl-(9CI) involves its interaction with specific molecular targets and pathways. Benzothiazole derivatives are known to interact with enzymes, receptors, and other biomolecules, leading to various biological effects . The exact mechanism depends on the specific derivative and its target. For example, some benzothiazole derivatives act as enzyme inhibitors by binding to the active site of the enzyme and preventing its activity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Benzothiazoleethanol,7-hydroxy-alpha,alpha-dimethyl-(9CI) include other benzothiazole derivatives such as 2-arylbenzothiazoles, 2-aminobenzothiazoles, and 2-mercaptobenzothiazoles . These compounds share the benzothiazole core structure but differ in their substituents and functional groups.
Uniqueness: The uniqueness of 2-Benzothiazoleethanol,7-hydroxy-alpha,alpha-dimethyl-(9CI) lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the hydroxy and dimethyl groups at specific positions on the benzothiazole ring can influence the compound’s reactivity, solubility, and biological activity .
Properties
CAS No. |
163299-26-1 |
|---|---|
Molecular Formula |
C11H13NO2S |
Molecular Weight |
223.29 g/mol |
IUPAC Name |
2-(2-hydroxy-2-methylpropyl)-1,3-benzothiazol-7-ol |
InChI |
InChI=1S/C11H13NO2S/c1-11(2,14)6-9-12-7-4-3-5-8(13)10(7)15-9/h3-5,13-14H,6H2,1-2H3 |
InChI Key |
FZGJIAWROPVEIC-UHFFFAOYSA-N |
SMILES |
CC(C)(CC1=NC2=C(S1)C(=CC=C2)O)O |
Canonical SMILES |
CC(C)(CC1=NC2=C(S1)C(=CC=C2)O)O |
Synonyms |
2-Benzothiazoleethanol,7-hydroxy-alpha,alpha-dimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethylfuro[3,2-c]pyridine](/img/structure/B69485.png)






![4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene](/img/structure/B69498.png)


![Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B69506.png)

![3-[(([1-(3,4-Dichlorophenyl)ethylidene]amino)oxy)methyl]benzoic acid](/img/structure/B69517.png)

